3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound with a unique molecular structure It is characterized by the presence of two cyclobutane rings, each containing hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The process involves three main steps: formation of the intermediate, cyclization, and final functionalization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-oxocyclobutanecarboxylic acid: Another cyclobutane derivative with a ketone functional group.
3-hydroxycyclobutanecarboxylic acid: A simpler analog with only one hydroxyl group.
Uniqueness
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to the presence of two cyclobutane rings and multiple functional groups, which confer distinct chemical reactivity and biological activity. Its diastereomeric nature adds complexity and potential for stereoselective interactions in various applications .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-4-9(13,5-6)8(12)2-1-3-8/h6,12-13H,1-5H2,(H,10,11) |
InChI Key |
ALQMHSAVNMKRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CC(C2)C(=O)O)O)O |
Origin of Product |
United States |
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